molecular formula C17H15N5O2 B2402795 [2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine CAS No. 654633-75-7

[2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine

Cat. No. B2402795
CAS RN: 654633-75-7
M. Wt: 321.34
InChI Key: XQYAUUGTIJQVMM-UHFFFAOYSA-N
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Description

“[2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine” is a chemical compound with the molecular formula C17H15N5O2 and a molecular weight of 321.34. It is a derivative of pyrimidine, a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential .

Mechanism of Action

The mechanism of action of [2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell division. This compound has also been shown to have antioxidant properties, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria, and enhance the activity of certain enzymes involved in antioxidant defense. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

[2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine has several advantages for lab experiments, including its potent cytotoxic effect on cancer cells, excellent photophysical properties, and potential use as a plant growth regulator. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on [2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and its potential use as a cancer therapy. In material science, further studies are needed to optimize the photophysical properties of this compound for use in OLEDs. In agriculture, further studies are needed to investigate the potential use of this compound as a plant growth regulator in different crops and growing conditions. Overall, this compound is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of [2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine involves the reaction of 4-aminobenzonitrile with 2,4-dichloro-5-nitropyrimidine in the presence of a base. The resulting compound is then subjected to further reactions to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

[2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its potential use as an anticancer agent. Studies have shown that this compound has a potent cytotoxic effect on cancer cells, making it a promising candidate for the development of new cancer therapies.
In material science, this compound has been studied for its potential use as a dye in organic light-emitting diodes (OLEDs). OLEDs are a type of electronic device that emits light when an electric current is passed through it. This compound has been shown to have excellent photophysical properties, making it a promising candidate for OLEDs.
In agriculture, this compound has been investigated for its potential use as a plant growth regulator. Studies have shown that this compound can enhance plant growth and increase crop yield, making it a promising candidate for agricultural applications.

properties

IUPAC Name

2-methyl-5-nitro-4-N,6-N-diphenylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-12-18-16(20-13-8-4-2-5-9-13)15(22(23)24)17(19-12)21-14-10-6-3-7-11-14/h2-11H,1H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYAUUGTIJQVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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